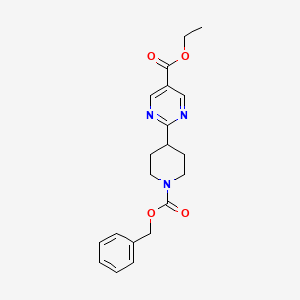
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The presence of chlorine atoms on both the phenyl and pyridine rings makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole typically involves the reaction of 2-chloropyridine-4-carbaldehyde with 2-chlorobenzylamine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete thionation and formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl and pyridine rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)oxazole
- 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)imidazole
- 4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)triazole
Uniqueness
4-(2-Chlorophenyl)-2-(2-chloropyridin-4-yl)thiazole is unique due to the presence of both a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H8Cl2N2S |
|---|---|
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-2-(2-chloropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H8Cl2N2S/c15-11-4-2-1-3-10(11)12-8-19-14(18-12)9-5-6-17-13(16)7-9/h1-8H |
Clé InChI |
WAYWXAIXAJQNLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


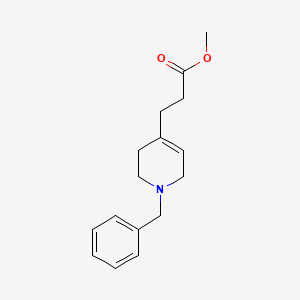

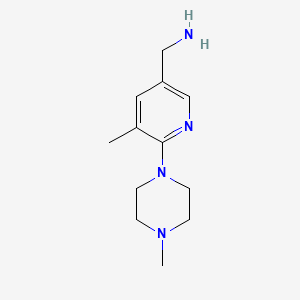

![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)
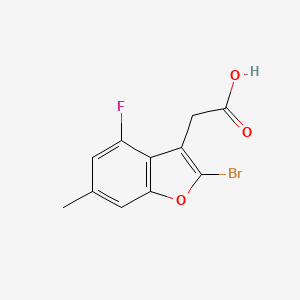
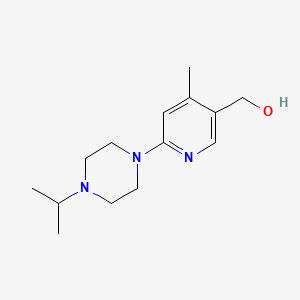





![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)
